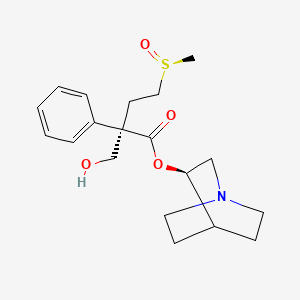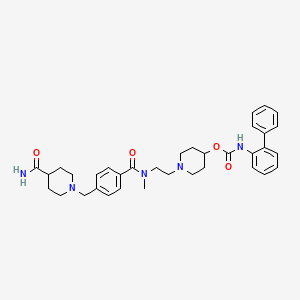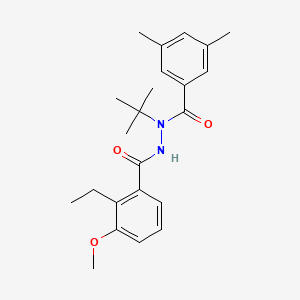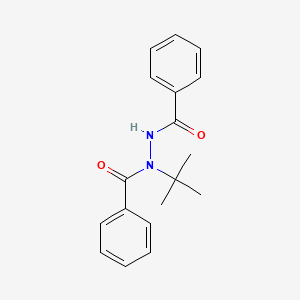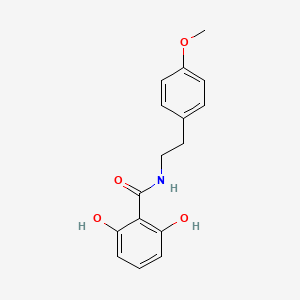
Riparin
Overview
Description
Riparin is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol. This compound is known for its presence in various natural sources and its potential biological activities, including antidepressant and anxiolytic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Riparin typically involves the reaction of 2,6-dihydroxybenzoic acid with 2-(4-methoxyphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Riparin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Riparin involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter levels in the brain, leading to its antidepressant and anxiolytic effects. The compound may also interact with various receptors and enzymes, influencing cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxybenzoic acid: Shares the dihydroxybenzene core but lacks the methoxyphenyl ethyl group.
4-Methoxyphenyl ethylamine: Contains the methoxyphenyl ethyl group but lacks the dihydroxybenzene core.
Uniqueness
Riparin is unique due to its combined structural features, which contribute to its distinct biological activities. The presence of both dihydroxybenzene and methoxyphenyl ethyl groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
112356-54-4 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2,6-dihydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO4/c1-21-12-7-5-11(6-8-12)9-10-17-16(20)15-13(18)3-2-4-14(15)19/h2-8,18-19H,9-10H2,1H3,(H,17,20) |
InChI Key |
UNMMJIGEEXRNET-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
112356-54-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
O-methyl-N-(2,6-dihydroxybenzoyl)tyramine riparin III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





